Product packaging for Chromogenic Substrate Pefachrome FXa(Cat. No.:)

Chromogenic Substrate Pefachrome FXa

Cat. No.: B11931614
M. Wt: 562.6 g/mol
InChI Key: ZRXBRYKOGADHIN-VQTJNVASSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Evolution of Chromogenic Substrates in Protease Activity Quantification

The development of chromogenic substrates revolutionized the study of proteases, the class of enzymes to which Factor Xa belongs. Initially, protease activity was assessed using natural substrates, which often lacked specificity and were difficult to quantify. The advent of synthetic substrates, particularly chromogenic ones, provided a significant leap forward.

These substrates are short peptides designed to mimic the natural cleavage site of a specific protease. A chromophore, a chemical group that absorbs light, is attached to the end of the peptide. When the protease cleaves the peptide bond, the chromophore is released, resulting in a color change that can be measured spectrophotometrically. The rate of color change is directly proportional to the activity of the enzyme.

Over time, these substrates have been refined to offer greater specificity and sensitivity. The evolution of these tools has been marked by the development of substrates with peptide sequences that are highly specific for a particular protease, minimizing interference from other enzymes present in a biological sample. This has enabled researchers to dissect complex biological processes with greater accuracy. The use of chromogenic substrates has become a standard method for the rapid and precise determination of proteinase activity in research and quality control settings. pentapharm.com

Significance of Pefachrome FXa as a Research Tool for Factor Xa Activity Studies

Pefachrome FXa is a highly specific chromogenic substrate designed for the quantitative determination of Factor Xa activity in both plasma and purified systems. pubcompare.ai Its significance as a research tool stems from several key attributes:

High Specificity and Sensitivity: Pefachrome FXa possesses a peptide sequence that is preferentially cleaved by Factor Xa, leading to minimal background interference and enabling the detection of even low levels of enzyme activity. pubcompare.aipentapharm.com This high degree of specificity is crucial for obtaining accurate and reliable data in complex biological samples.

Real-Time Monitoring: The use of Pefachrome FXa allows for the real-time visualization of proteolytic activity. pubcompare.ai This enables researchers to track enzymatic processes with a precision that was previously unattainable with traditional methods.

Versatility in Applications: Pefachrome FXa is employed in a wide array of research applications. It is used in enzyme kinetics studies, the mapping of protein interactions, and advanced proteomics research. pubcompare.ai Furthermore, it is instrumental in diagnostic applications, such as measuring tissue factor activity in various disease states, and in drug discovery for validating the efficacy of Factor Xa inhibitors.

The mechanism of action involves the cleavage of the Pefachrome FXa molecule by Factor Xa at a specific site, which releases the chromophore para-nitroaniline (pNA). The release of pNA leads to an increase in absorbance at 405 nm, which can be continuously monitored to determine the rate of the reaction. nih.gov

Table 1: Kinetic Properties of Pefachrome FXa Variants

Pefachrome FXa Variant Formula Molecular Weight (g/mol) Kcat (s⁻¹) KM (mM)
Pefachrome® FXa / LAL 5288 CH₃OCO-D-CHA-Gly-Arg-pNA∙AcOH 622.7 140 0.106
Pefachrome® FXa 8595 Z-D-Arg-Gly-Arg-pNA · 2HCl 714.6 290 0.1

Data sourced from Pentapharm product sheets. pentapharm.comloxo.de This table is interactive.

Academic Research Trajectories and Scope

The application of Pefachrome FXa has significantly contributed to various academic research trajectories within the field of hemostasis and thrombosis. Its use is frequently cited in studies investigating the role of Factor Xa in both physiological and pathological processes.

Key research areas where Pefachrome FXa is prominently used include:

Thrombosis and Coagulation Disorders: Researchers utilize Pefachrome FXa to investigate the hypercoagulable states associated with various diseases. For instance, it has been used to measure elevated tissue factor activity in extracellular vesicles in patients with cancer and other conditions associated with an increased risk of thrombosis. nih.govnih.gov Studies have also employed this substrate to explore the relationship between elevated fibrinogen levels and thrombotic risk. ashpublications.org

Drug Discovery and Development: Pefachrome FXa is an indispensable tool for the development and validation of anticoagulant drugs that target Factor Xa. It is used in assays to determine the inhibitory potency (e.g., IC₅₀ values) of new chemical entities and natural compounds. It is also used to monitor the activity of direct oral anticoagulants (DOACs) that inhibit Factor Xa. nih.gov

Inflammation and Cellular Signaling: Research has extended beyond the traditional role of Factor Xa in coagulation to its involvement in inflammatory processes. Pefachrome FXa has been used to measure Factor Xa activity in studies demonstrating its ability to induce cytokine production and the expression of adhesion molecules in endothelial cells.

Basic Science and Enzyme Kinetics: The substrate is fundamental in basic research aimed at understanding the structure-function relationship of Factor Xa and its interactions with other components of the prothrombinase complex. It allows for precise determination of kinetic parameters such as Kcat and KM, providing insights into the enzyme's catalytic efficiency. pentapharm.comloxo.de

The broad compatibility of Pefachrome FXa with various laboratory systems, including spectrophotometric plate readers and automated coagulation analyzers, further enhances its utility and widespread adoption in academic research. pubcompare.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H38N8O7 B11931614 Chromogenic Substrate Pefachrome FXa

Properties

Molecular Formula

C25H38N8O7

Molecular Weight

562.6 g/mol

IUPAC Name

methyl N-[(2R)-3-cyclohexyl-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C25H38N8O7/c1-40-25(37)32-20(14-16-6-3-2-4-7-16)22(35)29-15-21(34)31-19(8-5-13-28-24(26)27)23(36)30-17-9-11-18(12-10-17)33(38)39/h9-12,16,19-20H,2-8,13-15H2,1H3,(H,29,35)(H,30,36)(H,31,34)(H,32,37)(H4,26,27,28)/t19-,20+/m0/s1

InChI Key

ZRXBRYKOGADHIN-VQTJNVASSA-N

Isomeric SMILES

COC(=O)N[C@H](CC1CCCCC1)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

COC(=O)NC(CC1CCCCC1)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Biochemical Principles and Design of Pefachrome Fxa

Molecular Architecture and Peptide Sequence Optimization

The efficacy of Pefachrome FXa hinges on its molecular design, which has been optimized to ensure high selectivity and sensitivity for Factor Xa. This optimization involves strategic modifications at the N-terminus, the incorporation of specific amino acids in the peptide backbone, and the integration of a chromophore that is released upon cleavage. diapharma.compentapharm.com

To improve the substrate's performance and stability, the N-terminus of the peptide is chemically modified or "capped." A common modification for one variant of Pefachrome FXa is the methoxycarbonyl (CH₃OCO-) group. pentapharm.compentapharm.com This capping serves two primary purposes. Firstly, it neutralizes the free amine group at the N-terminus, which can enhance the substrate's solubility in aqueous buffers used for assays. pentapharm.com Secondly, it confers proteolytic stability by protecting the peptide from degradation by exopeptidases, which are enzymes that cleave amino acids from the ends of a peptide chain. This ensures that the substrate remains intact until it is specifically cleaved by the target enzyme, Factor Xa, leading to more accurate and reliable measurements.

The specificity of a substrate for its target enzyme is largely dictated by the amino acid sequence that the enzyme recognizes and binds to, known as the P-sites (P1, P2, P3, etc.). diapharma.com Factor Xa typically recognizes and cleaves peptide bonds following a specific sequence, often with Arginine (Arg) at the P1 position. nih.gov To enhance the selectivity of Pefachrome FXa for Factor Xa over other similar serine proteases, its peptide sequence incorporates non-natural amino acids.

One highly specific variant of Pefachrome FXa utilizes the sequence CH₃OCO-D-CHA-Gly-Arg-pNA. pentapharm.compentapharm.com In this design:

D-Cyclohexylalanine (D-CHA) is placed at the P3 position. The use of a "D" amino acid, as opposed to the naturally occurring "L" form, provides significant resistance to degradation by other proteases. Furthermore, the bulky, hydrophobic cyclohexyl group of D-CHA fits favorably into the S3 binding pocket of Factor Xa, a key determinant for substrate recognition, thereby increasing the substrate's affinity and specificity for FXa. nih.gov

Glycine (Gly) is at the P2 position.

Arginine (Arg) is at the P1 position, which is the primary recognition site for cleavage by Factor Xa.

The table below details different variants of Pefachrome FXa, highlighting the variations in their peptide sequences and N-terminal modifications.

Product NameFormula / SequenceKey Feature
Pefachrome® FXa 5288 CH₃OCO-D-CHA-Gly-Arg-pNA∙AcOHContains D-Cyclohexylalanine (D-CHA) for high specificity. pentapharm.compentapharm.com
Pefachrome® FXa 8595 Z-D-Arg-Gly-Arg-pNAA different peptide sequence with a Carboxybenzyl (Z) cap. loxo.de
Pefachrome® FXa 5277 CH₃SO₂-D-Leu-Gly-Arg-pNA · AcOHFeatures a Mesyl (CH₃SO₂) cap and D-Leucine at the P3 position. pentapharm.com
Pefachrome® FXa 5278 CH₃OCO-D-Nle-Gly-Arg-pNA · AcOHContains D-Norleucine (D-Nle) at the P3 position. pentapharm.com

The detection mechanism of Pefachrome FXa relies on a chromophoric reporter group, para-nitroaniline (pNA), attached to the C-terminus of the peptide sequence via an amide bond. haemochrom.de In its bound state, the pNA molecule is colorless. When Factor Xa cleaves the amide bond between the P1 Arginine residue and the pNA, the free pNA molecule is released. nih.gov This liberated pNA has a distinct yellow color in solution and strongly absorbs light at a wavelength of 405 nm. haemochrom.dechromogenicsubstrates.com The amount of pNA released is directly proportional to the amount of active Factor Xa in the sample. nih.gov

Enzymatic Cleavage Mechanism by Factor Xa

Factor Xa is a serine protease that functions at a pivotal point in the coagulation cascade, catalyzing the conversion of prothrombin to thrombin. nih.govresearchgate.net The enzymatic action of Factor Xa on Pefachrome FXa mimics its action on its natural substrates. The mechanism involves the recognition of the specific peptide sequence of the substrate (e.g., D-CHA-Gly-Arg). diapharma.com

The active site of Factor Xa contains a catalytic triad (B1167595) of amino acids (Serine, Histidine, and Aspartic Acid). nih.gov The enzyme binds the substrate, and the catalytic triad facilitates the hydrolysis of the amide bond between the Arginine at the P1 position and the pNA molecule. diapharma.com This cleavage event releases the peptide fragment and the chromophore pNA. nih.gov The rate of this reaction is dependent on the concentration of active Factor Xa and the substrate, following Michaelis-Menten kinetics.

The kinetic parameters for a specific variant of Pefachrome FXa (CH₃OCO-D-CHA-Gly-Arg-pNA) have been determined, indicating its high sensitivity.

Kinetic ParameterValueDescription
Kcat 140 s⁻¹The turnover number, representing the maximum number of substrate molecules converted to product per enzyme active site per second. pentapharm.com
KM 0.106 mMThe Michaelis constant, indicating the substrate concentration at which the reaction rate is half of Vmax. A lower KM value signifies a higher affinity of the enzyme for the substrate. pentapharm.com

Spectrophotometric Principles of Signal Generation and Quantitative Detection

The quantification of Factor Xa activity using Pefachrome FXa is based on the principles of spectrophotometry. nih.gov The enzymatic cleavage of the substrate generates a colored product, free pNA, whose concentration can be measured by monitoring the change in light absorbance of the solution.

The fundamental principle is the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. In this assay, a spectrophotometer is set to measure absorbance at 405 nm, the wavelength at which free pNA exhibits maximum absorbance. nih.govchromogenicsubstrates.com

As Factor Xa cleaves Pefachrome FXa, the concentration of released pNA increases over time, leading to a corresponding increase in the absorbance at 405 nm. nih.gov By measuring the rate of change in absorbance (ΔOD/min), one can determine the velocity of the enzymatic reaction. pentapharm.com This rate is directly proportional to the activity of Factor Xa in the sample. nih.gov The assay can be performed as a kinetic measurement, where the absorbance is monitored continuously, or as an end-point assay, where the reaction is stopped after a specific time and the final absorbance is measured. chromogenicsubstrates.com

Spectrophotometric ParameterValue / Description
Chromophore p-nitroaniline (pNA)
Wavelength of Max Absorbance (λmax) 405 nm haemochrom.denih.gov
Signal Detected Increase in Optical Density (OD) nih.gov
Relationship The rate of pNA release is directly proportional to FXa activity. nih.govnps.org.au

Enzymatic Kinetics and Substrate Specificity of Pefachrome Fxa with Factor Xa

Michaelis-Menten Kinetic Characterization.loxo.debenchchem.comnih.gov

The interaction between Pefachrome FXa and Factor Xa can be characterized using the Michaelis-Menten model, which describes the kinetics of many enzyme-catalyzed reactions. This model is defined by two key parameters: the Michaelis constant (K_m) and the catalytic constant (k_cat).

Determination of Apparent K_m and k_cat Values.enzymeresearch.co.ukbenchchem.comnih.govnih.gov

The apparent Michaelis-Menten constant (K_m) and catalytic constant (k_cat) are crucial for understanding the efficiency of an enzyme with a specific substrate. For Pefachrome FXa and Factor Xa, these values have been determined through various kinetic studies.

The K_m value represents the substrate concentration at which the reaction rate is half of the maximum velocity (V_max), indicating the affinity of the enzyme for the substrate. A lower K_m value generally signifies a higher affinity. The k_cat value, also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. The ratio k_cat/K_m is a measure of the enzyme's catalytic efficiency and specificity for a substrate. scispace.com

Different variants of Pefachrome FXa exhibit distinct kinetic parameters when interacting with human and bovine Factor Xa. These variations are primarily due to differences in the peptide sequence of the substrate. For instance, Pefachrome® FXa 8595 has a K_m of 0.1 mol/L and a k_cat of 290 s⁻¹ with Factor Xa. enzymeresearch.co.ukavant-medical.com Another variant, Pefachrome® FXa/LAL 5288, shows a K_m of 0.106 mM and a k_cat of 140 s⁻¹. loxo.de

The following table summarizes the kinetic parameters for various Pefachrome FXa substrates with both human and bovine Factor Xa, illustrating the impact of species differences on enzyme kinetics. loxo.de

SubstrateEnzymeApparent K_m (µM)Apparent V_max (µM/min)Apparent k_cat (min⁻¹)
Pefachrome® FXa 5277Human FXa2330.7365643
Bovine FXa1540.1411080
Pefachrome® FXa 5279Human FXa970.5984589
Bovine FXa1180.1491145
Pefachrome® FXa/LAL 5288Human FXa1640.9377148
Bovine FXa1680.1901455
Pefachrome® FXa 8595Human FXa600.7105441
Bovine FXa1030.3152481
Pefachrome® FXa 2732Human FXa1760.779
Bovine FXa163

Table 1: Kinetic Parameters of Pefachrome FXa Variants with Human and Bovine Factor Xa. loxo.de

Theoretical Frameworks for Kinetic Analysis in Complex Systems.nih.gov

In complex biological systems like plasma, the kinetic analysis of enzyme-substrate interactions can be challenging. The presence of other proteins and potential inhibitors can influence the observed reaction rates. nih.gov Therefore, theoretical frameworks are necessary to accurately interpret kinetic data.

One approach involves using chromogenic reference substrates to determine the kinetic parameters of other substrates through competitive assays. nih.gov This method is particularly useful when direct measurement is complicated by factors such as low K_m values or product inhibition. nih.gov For Factor Xa, its activity is also modulated by the presence of cofactors like Factor Va and phospholipid membranes, which form the prothrombinase complex. nih.govnih.gov The assembly of this complex significantly enhances the catalytic efficiency of Factor Xa towards its natural substrate, prothrombin. nih.govnih.gov

Furthermore, the dimerization of Factor Xa on phosphatidylserine-containing membranes can lead to an inactive form of the enzyme, adding another layer of complexity to its kinetic analysis in a physiological context. nih.gov

Factor Xa Active Site Recognition and Substrate Binding Dynamics.nih.govchromogenicsubstrates.com

The specificity of Factor Xa for its substrates is determined by the interactions within its active site. The active site contains subsites (S-sites) that accommodate the amino acid residues (P-sites) of the substrate, influencing binding affinity and catalytic efficiency.

Analysis of P-Site Interactions and Subsite Preferences.nih.gov

Factor Xa is a trypsin-like serine protease with a preference for cleaving peptide bonds C-terminal to an Arginine (Arg) residue at the P1 position. nih.gov This preference is due to a salt bridge formed between the positively charged Arg side chain and a negatively charged Aspartyl residue at the bottom of the S1 pocket. nih.gov

The active site of Factor Xa recognizes specific sequences in its natural substrates, such as IEGR and IDGR in prothrombin. nih.gov Phage display experiments have further revealed that Factor Xa can recognize sequences like RGR in the P3-P2-P1 positions. nih.gov The preferred cleavage site for Factor Xa is generally considered to be Ile-Glu/Asp-Gly-Arg. neb.com However, the active site is considered somewhat permissive, and cleavage can occur at other basic residues depending on the protein's conformation. nih.govneb.com

Influence of Substrate Conformation on Catalytic Efficiency.nih.gov

The conformation of the substrate plays a significant role in how it binds to the active site of Factor Xa and, consequently, affects the catalytic efficiency. While the canonical model for serine protease-substrate interaction involves an anti-parallel β-sheet structure, evidence suggests that alternative binding modes exist. nih.gov

The binding of substrates to Factor Xa can vary depending on the peptide sequence, indicating an ensemble of possible binding conformations. nih.gov In the context of the prothrombinase complex, conformational changes in both the enzyme and the substrate are crucial for the sequential cleavage of prothrombin to generate thrombin. nih.gov This highlights that interactions beyond the immediate active site, including those with exosites, are critical for substrate recognition and efficient catalysis of natural protein substrates. nih.govdntb.gov.ua

Specificity Profiling Against Other Serine Proteases within Coagulation and Fibrinolysis.enzymeresearch.co.ukpentapharm.com

Pefachrome FXa is designed to be highly specific for Factor Xa. enzymeresearch.co.ukenzymeresearch.co.uk However, it is essential to profile its reactivity against other serine proteases involved in coagulation and fibrinolysis to ensure its reliability in specific assays. pentapharm.com

Other key serine proteases in these pathways include thrombin, plasmin, and trypsin. nih.govnih.gov While these enzymes also cleave at arginine or lysine (B10760008) residues, differences in their active site topographies and subsite preferences lead to varying substrate specificities. nih.gov For example, studies have shown that some probes designed for activated protein C (another serine protease) can exhibit cross-reactivity with thrombin and Factor Xa. nih.gov

Pentapharm, a manufacturer of chromogenic substrates, offers a range of substrates for various proteases, including thrombin, plasmin, and Factor XIIa, highlighting the need for specific peptide sequences to differentiate between these closely related enzymes. pentapharm.compentapharm.compentapharm.com Research on protease inhibitors also sheds light on specificity, as inhibitors designed for one protease may show varying degrees of inhibition against others. For instance, protease nexin-2 is a potent inhibitor of Factor XIa and trypsin but shows negligible inhibition of Factor Xa, thrombin, or plasmin. nih.gov This underscores the subtle but critical differences in the active sites of these proteases that allow for the design of specific substrates and inhibitors.

Assessment of Cross-Reactivity with Related Enzymes (e.g., Thrombin, FIXa)

A critical feature of a high-quality enzymatic substrate is its specificity for the target enzyme. In the context of the coagulation cascade, where multiple structurally similar serine proteases operate, a substrate for FXa must exhibit minimal cross-reactivity with other factors, such as thrombin and Factor IXa (FIXa), to ensure accurate and reliable measurements.

Factor IXa and Factor Xa are particularly challenging targets for selective substrate design due to their high degree of structural and functional similarity. nih.gov Both enzymes have highly conserved active sites, and designing a peptide sequence that binds exclusively to FXa without interacting with FIXa is a significant biochemical challenge. nih.gov

Similarly, thrombin is another key serine protease in the coagulation cascade that can potentially cleave FXa substrates. nih.gov Research indicates that FXa may have a broader substrate tolerance than thrombin, accepting a wider variety of amino acid residues in the positions adjacent to the cleavage site. nih.gov

Manufacturers address this challenge by developing a range of substrates where the peptide sequence is optimized for a specific enzyme. pentapharm.com For instance, while the Pefachrome® FXa series is designed for Factor Xa, distinct product lines like Pefachrome® TH for thrombin and Pefachrome® FIXa for Factor IXa are also available. enzymeresearch.co.uk The cross-reactivity of a given FXa substrate with other proteases is a key performance indicator. Data for the Pefachrome® FXa 5277 variant shows measurable, though comparatively lower, activity with thrombin.

Interactive Data Table: Cross-Reactivity of Pefachrome® FXa 5277 with Thrombin

EnzymeKₘ (µM)Vₘₐₓ (µM/min)kcat (min⁻¹)
Human Thrombin233 pentapharm.com0.736 pentapharm.com5643 pentapharm.com
Bovine Thrombin154 pentapharm.com0.141 pentapharm.com1080 pentapharm.com

This data illustrates that while designed for FXa, this particular substrate can also be cleaved by thrombin, emphasizing the importance of selecting the appropriate substrate variant and considering potential interferences in complex biological samples.

Structural Basis for Factor Xa Substrate Selectivity

The selectivity of Pefachrome FXa for Factor Xa is rooted in the precise molecular interactions between the substrate's peptide sequence and the enzyme's active site. nih.gov The active site of a serine protease like FXa is not a single point but a cleft containing several sub-pockets (termed S4, S3, S2, S1, S1', etc.) that accommodate the side chains of the amino acid residues of the substrate (termed P4, P3, P2, P1, P1', etc.). nih.govnih.gov

Factor Xa is known to preferentially cleave peptide bonds C-terminal to an Arginine (Arg) residue at the P1 position. nih.gov This is reflected in its natural substrates, such as prothrombin, which contains the sequences Ile-Glu-Gly-Arg (IEGR) and Ile-Asp-Gly-Arg (IDGR) at its cleavage sites. nih.gov All Pefachrome FXa variants incorporate Arg at the P1 position to satisfy this primary requirement.

The specificity over other proteases like thrombin or FIXa is achieved by modifying the amino acids at the P2, P3, and P4 positions. pentapharm.comnih.gov

Pefachrome® FXa/LAL 5288 (CH₃OCO-D-CHA-Gly-Arg-pNA) : Utilizes a D-Cyclohexylalanine (D-CHA) at the P3 position. The bulky, hydrophobic cyclohexyl group is designed to fit optimally into the corresponding S3 pocket of FXa.

Pefachrome® FXa 5277 (CH₃SO₂-D-Leu-Gly-Arg-pNA) : Features a D-Leucine at the P3 position.

Pefachrome® FXa 5279 (CH₃OCO-D-CHG-Gly-Arg-pNA) : Contains a D-Cyclohexylglycine (D-CHG) at the P3 position.

These non-natural, D-configuration amino acids are often used to enhance stability against non-specific degradation and to fine-tune the binding geometry within the active site. The precise shape, size, and charge distribution of the FXa sub-pockets, while similar to those of FIXa, have subtle differences. nih.gov Substrate designers exploit these differences to create peptide sequences that bind with significantly higher affinity and are cleaved more efficiently by FXa than by any other protease. nih.gov While the canonical model suggests substrates bind in an anti-parallel β-sheet conformation, studies indicate that a variety of binding modes may exist depending on the specific peptide sequence, contributing to the observed specificity. nih.gov

Methodological Frameworks and Assay Optimization in Pefachrome Fxa Applications

Standardized Assay Protocols for Factor Xa Activity Determination in Research Settings

Standardized protocols are the bedrock of consistent and comparable FXa activity measurements. These protocols delineate the necessary reagents, conditions, and steps to quantify the enzymatic activity of FXa through the cleavage of Pefachrome FXa, which releases a chromophore that can be measured spectrophotometrically.

Optimization of Reaction Components and Buffer Conditions

The enzymatic activity of Factor Xa is highly dependent on the composition of the reaction buffer. Optimization of these components is a critical first step in establishing a reliable assay.

Buffer System: A commonly employed buffer is Tris-HCl, typically at a concentration of 50 mM and a pH of 8.4, to maintain a stable and optimal environment for FXa activity. loxo.depentapharm.com

Calcium Chloride (CaCl₂): Calcium ions are essential cofactors for the activity of Factor Xa. A concentration of 25 mM CaCl₂ is frequently added to the buffer to facilitate optimal enzyme function. loxo.depentapharm.com

Substrate Concentration: The concentration of Pefachrome FXa itself is a key parameter. While typical final concentrations in assays range from 0.67 to 1 mM, for applications like high-throughput screening, adjusting the concentration to 1–2 mM can be beneficial to balance signal intensity with cost-effectiveness.

Table 1: Recommended Buffer Composition for Pefachrome FXa Assays

ComponentRecommended ConcentrationPurpose
Tris-HCl50 mM, pH 8.4Maintains optimal pH for enzyme activity. loxo.depentapharm.com
CaCl₂25 mMServes as an essential cofactor for Factor Xa. loxo.depentapharm.com
Pefachrome FXa0.67 - 2 mMSubstrate for Factor Xa; concentration can be adjusted based on assay requirements.

Determination of Optimal Incubation Parameters and Reaction Progression Monitoring

To accurately measure FXa activity, it is crucial to establish optimal incubation conditions and monitor the reaction's progress over time.

Incubation Temperature: Assays are typically conducted at 37°C to mimic physiological conditions and ensure optimal enzyme kinetics. loxo.depentapharm.com

Incubation Time: The duration of incubation can vary, often ranging from a few minutes to longer periods, depending on the specific assay and the expected enzyme concentration. For kinetic assays, monitoring the reaction in real-time is essential.

Reaction Monitoring: The cleavage of Pefachrome FXa by Factor Xa releases para-nitroaniline (pNA), which results in a measurable increase in absorbance at 405 nm. Monitoring this change in absorbance over time (ΔOD/min) allows for the determination of the reaction velocity, which is directly proportional to the FXa activity. loxo.depentapharm.com

Establishment of Calibration Curves and Principles of Quantitative Analysis

For the quantitative determination of FXa activity in a sample, a calibration curve is indispensable.

Calibration Standards: A series of standards with known concentrations of purified Factor Xa are prepared and assayed alongside the unknown samples.

Curve Generation: The rate of pNA release (ΔOD/min) for each standard is plotted against its corresponding FXa concentration. This generates a standard curve, which should exhibit a linear relationship within a specific range of FXa concentrations.

Quantitative Analysis: The FXa activity in the unknown samples can then be accurately interpolated from this calibration curve based on their measured ΔOD/min. This principle of quantitative analysis relies on the direct proportionality between the rate of substrate cleavage and the concentration of the active enzyme.

Advanced Assay Formats and High-Throughput Screening Methodologies

The demand for screening large numbers of potential FXa inhibitors in drug discovery has driven the development of advanced assay formats and high-throughput screening (HTS) methodologies. bpsbioscience.com

Miniaturization Techniques for Reduced Reagent Consumption

Miniaturization is a key strategy in HTS to reduce the consumption of costly reagents like Pefachrome FXa and the samples themselves.

Microplate Formats: Assays are commonly performed in 96-well or 384-well microplates, which significantly reduces the required reaction volume. bpsbioscience.com

Volume Reduction: Reaction volumes can be scaled down to as low as 50–100 µL in 96-well plates, allowing for a greater number of assays to be performed with the same amount of reagent.

Automated Liquid Handling and Real-Time Kinetic Readouts

Automation is crucial for the efficiency, reproducibility, and scalability of HTS assays.

Automated Liquid Handling: Robotic systems for liquid handling ensure precise and consistent pipetting of reagents and samples, which minimizes human error and variability. formulatrix.comintegra-biosciences.com This is particularly important for the complex experimental designs often used in HTS. formulatrix.com These systems can be programmed to execute complex protocols, including the preparation of serial dilutions for dose-response studies. integra-biosciences.comrevvity.com

Real-Time Kinetic Readouts: Modern microplate readers can be programmed to take absorbance readings at regular intervals (e.g., every 30 seconds for 15 minutes). This provides real-time kinetic data, allowing for a more detailed analysis of enzyme activity and inhibition. This automated, real-time monitoring enhances the precision and throughput of the screening process.

Table 2: Comparison of Standard vs. High-Throughput Pefachrome FXa Assay Formats

ParameterStandard Research AssayHigh-Throughput Screening (HTS) Assay
Platform Cuvettes or single tubes96-well or 384-well microplates bpsbioscience.com
Reaction Volume Typically > 100 µL50 - 100 µL (or lower)
Liquid Handling Manual pipettingAutomated liquid handling systems formulatrix.comintegra-biosciences.com
Data Acquisition End-point or limited kinetic readsReal-time kinetic readouts
Throughput Low to moderateHigh
Reagent Consumption Higher per sampleSignificantly lower per sample

Mitigation of Experimental Variables and Endogenous Interfering Substances in Biological Samples

In the application of Pefachrome FXa for accurate quantification of Factor Xa (FXa) activity, meticulous control over experimental variables and awareness of potential interferences from biological samples are paramount. The complex nature of biological matrices, such as plasma, necessitates strategies to minimize the impact of substances that can artificially alter the measured enzymatic rate.

Impact of Cofactors and Phospholipids (B1166683) on Measured FXa Activity

The catalytic activity of FXa is significantly modulated by the presence of cofactors and phospholipid surfaces, which are essential for assembling the prothrombinase complex. The omission of these components in an assay system can lead to a substantial underestimation of true FXa potential.

Factor Va (FVa) is a critical non-enzymatic protein cofactor that, upon binding to FXa on a phospholipid surface, increases its catalytic efficiency by several orders of magnitude. Similarly, the presence of phospholipids is crucial. Research indicates that FXa activity is profoundly influenced by phospholipid vesicles, with compositions such as 80% phosphatidylcholine and 20% phosphatidylserine (B164497) providing a necessary surface for enzymatic reactions. nih.gov The absence of these components can result in a reduction of measured FXa activity by over 50%.

Table 1: Influence of Key Components on FXa Assays

Component Role in Assay Impact of Omission or Variation Source
Factor Va Non-enzymatic cofactor Drastically reduces the catalytic efficiency of FXa.
Phospholipids Provides reaction surface for the prothrombinase complex Can reduce measured activity by more than 50%.

| Calcium Chloride | Facilitates binding of factors to phospholipid surfaces | Incorrect concentration can impair enzyme-cofactor-phospholipid interactions. | researchgate.netpentapharm.com |

Addressing Enzyme Source Variability and Batch Consistency

Reproducibility in FXa assays is dependent on the consistency of the reagents, including both the enzyme itself and the chromogenic substrate.

Enzyme Source Variability: Commercially available FXa preparations, for instance from suppliers like Enzyme Research Laboratories or Pentapharm, may exhibit differences in specific activity between batches and manufacturers. This variability can arise from purification methods, enzyme stabilization, and the presence of trace amounts of other proteases. To ensure data comparability across studies, it is crucial to validate the activity of any new batch of FXa against a well-characterized or reference FXa preparation.

Pefachrome FXa Batch Consistency: Similarly, different lots of Pefachrome FXa can have slight variations. Best practices for validating new batches of the substrate involve performing parallel assays using a reference batch. Key kinetic parameters, such as the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), should be determined with purified FXa and compared. A deviation of more than 15% in these parameters between the new and reference batches is often considered a criterion for rejecting the new batch. This quality control step ensures that observed changes in activity are due to the experimental conditions or sample properties, not substrate variability. spectralysbiotech.com

Table 2: Best Practices for Ensuring Batch Consistency

Reagent Validation Method Acceptance Criterion Source
Factor Xa Enzyme Validate activity against a reference FXa preparation. Establish internal standards for specific activity.

| Pefachrome FXa Substrate | Perform parallel assays comparing new batch to a reference batch. | Kₘ and Vₘₐₓ values should not deviate by >15%. | |

Strategies for Neutralizing Exogenous Anticoagulants and Other Assay Interferences

Biological samples, particularly from patients undergoing anticoagulant therapy, contain substances that directly interfere with FXa assays.

Exogenous Anticoagulants:

Heparin and Low Molecular Weight Heparin (LMWH): These anticoagulants work by enhancing the activity of antithrombin (AT) to inhibit FXa. thoracickey.com Their presence in a sample will lead to falsely low measurements of FXa activity. To obtain an accurate reading, these substances must be neutralized. Common strategies include the addition of polybrene or heparinase to the sample prior to the assay. nih.gov Protamine sulfate (B86663) is another well-known agent that neutralizes heparin by forming a stable complex with it, preventing its interaction with AT. thoracickey.comresearchgate.net

Direct Oral Anticoagulants (DOACs): FXa inhibitors like rivaroxaban (B1684504) and apixaban (B1684502) directly bind to the active site of FXa. Their presence requires neutralization, which can be achieved through specific antibodies or by using commercially available removal agents such as DOAC-Stop. nih.gov

Endogenous Interferences: Plasma contains natural inhibitors and binding proteins that can affect assay results. For example, platelet factor 4 (PF4), released from platelets, and histidine-rich glycoprotein (B1211001) (HRGP) can bind to and neutralize heparin. nih.govmedscape.com This can lead to an underestimation of heparin's effect if not accounted for. To mitigate this, some anti-FXa assay methods incorporate dextran (B179266) sulfate, which helps to improve the recovery of heparin and reduce the impact of these neutralizing proteins. nih.gov

Table 3: Common Interferences in FXa Assays and Neutralization Strategies

Interfering Substance Mechanism of Interference Neutralization/Mitigation Strategy Source
Unfractionated Heparin (UFH) / LMWH Potentiates antithrombin (AT) to inhibit FXa Polybrene, Heparinase, Protamine Sulfate. thoracickey.comnih.gov thoracickey.comnih.gov
Direct FXa Inhibitors (e.g., Rivaroxaban) Directly binds to and inhibits FXa Specific antibodies, commercial removal agents (e.g., DOAC-Stop). nih.gov nih.gov
Platelet Factor 4 (PF4) Binds and neutralizes heparin in the sample Prompt sample processing; use of dextran sulfate in assay. nih.govmedscape.com nih.govmedscape.com

| Histidine-Rich Glycoprotein (HRGP) | Binds and neutralizes heparin in the sample | Use of dextran sulfate in assay. nih.gov | nih.gov |

Considerations for Sample Preparation and Stability in Academic Research Assays

The integrity of results from Pefachrome FXa assays begins with proper handling, preparation, and storage of both the biological samples and the substrate itself.

Sample Preparation: For assays using plasma, the choice of anticoagulant and processing time are critical.

Anticoagulant: While citrate (B86180) is common, some studies suggest that using CTAD (citrate, theophylline, adenosine, dipyridamole) tubes can yield more consistent results for certain applications, particularly when measuring unfractionated heparin. nih.gov

Processing: Plasma must be separated from cellular components, such as platelets, within one hour of collection. medscape.com This is crucial to prevent the release of substances like Platelet Factor 4 (PF4), which can neutralize heparin and interfere with the assay. medscape.com

Reagent Stability: The Pefachrome FXa substrate requires specific storage conditions to maintain its integrity.

Storage of Lyophilized Powder: The unopened vial of Pefachrome FXa should be stored at 2–8°C, protected from light and moisture. pentapharm.comavant-medical.com Under these conditions, it is stable until the expiration date on the label.

Reconstituted Solutions: Once reconstituted in water, the substrate solution is stable for 3 to 6 months when stored properly at 2–8°C and protected from microbial contamination. Repeated freeze-thaw cycles should be avoided as they can degrade the peptide substrate and affect its performance.

Table 4: Guidelines for Sample and Reagent Handling

Item Guideline Rationale Source
Plasma Sample Collection Use appropriate anticoagulant tube (e.g., Citrate, CTAD). Choice can affect stability and measurement of certain analytes. nih.gov
Plasma Sample Processing Separate plasma from cells within 1 hour of collection. Prevents interference from platelet-released factors (e.g., PF4). medscape.com medscape.com
Pefachrome FXa (Unopened) Store at 2–8°C, protected from light and moisture. Ensures stability until expiration date. pentapharm.comavant-medical.com pentapharm.comavant-medical.com

| Pefachrome FXa (Reconstituted) | Store at 2–8°C; stable for 3-6 months. Avoid microbial contamination and repeated freeze-thaw cycles. | Preserves integrity and performance of the substrate solution. | |

Academic Research Applications of Pefachrome Fxa in Coagulation Protease Systems

Investigation of Thrombin Generation Dynamics and Regulation

The generation of thrombin is a critical endpoint of the coagulation cascade, and its rate is heavily dependent on the activity of Factor Xa. Pefachrome FXa is instrumental in dissecting the dynamics of this process by allowing researchers to quantify the activity of FXa under various physiological and pathological conditions.

The assembly of coagulation factors on activated cell surfaces dramatically accelerates enzymatic reactions. Pefachrome FXa is used to measure the activity of FXa generated and localized on these surfaces.

Activated Platelets: Upon activation, platelets expose negatively charged phospholipids (B1166683), creating a surface for the assembly of the prothrombinase and factor X-activating complexes. nih.gov Research shows that this surface localization leads to a 20-fold rate enhancement in Factor X activation compared to unstimulated platelets. nih.gov Studies investigating the binding of Factor IXa to platelets and the subsequent activation of its substrate, Factor X, rely on quantifying the generated FXa, a role fulfilled by chromogenic substrates like Pefachrome FXa. pentapharm.com Furthermore, gene therapy research has utilized assays for FXa activity to confirm the expression and release of functional FXa from engineered platelet-lineage cells, demonstrating a novel approach to treating hemophilia. nih.gov

Cardiac Myosin: Following cardiac injury, intracellular proteins like cardiac myosin (CM) can be exposed to the bloodstream. Research has identified that CM possesses procoagulant properties. In these studies, Pefachrome FXa was used directly to quantify Factor Xa that binds to immobilized cardiac myosin. This binding is crucial as it localizes the enzyme, enhancing its ability to participate in thrombin generation. nih.gov The binding affinity of FXa to cardiac myosin was determined using such assays, providing key quantitative data on this interaction. nih.gov

Table 1: Binding Affinity of Factor Xa to Myosin Surfaces

LigandSurfaceApparent Dissociation Constant (KDapp)Research Context
Factor XaCardiac Myosin108 nmol/LBinding was quantified by measuring the activity of bound FXa using Pefachrome FXa. nih.gov
Factor XaSkeletal Muscle Myosin80.4 nmol/LComparative studies to understand the procoagulant potential of different myosin types. nih.gov
Factor XaSkeletal Muscle Myosin51 nmol/LValue determined by Biolayer Interferometry, corroborating chromogenic assay findings. nih.gov

The generation of thrombin is not solely dependent on FXa but is modulated by a complex interplay of cofactors and other proteins. Pefachrome FXa allows for the precise measurement of FXa activity within these reconstituted systems, clarifying the role of each component. For instance, the presence of the cofactor Factor Va (FVa) significantly enhances the catalytic activity of FXa. Studies investigating the procoagulant surface of cardiac myosin showed that FVa increased the amount of FXa bound to the myosin surface, an effect quantified using Pefachrome FXa. nih.gov This demonstrates that cofactors can influence not just the catalytic rate but also the localization of the enzyme. nih.gov

Elucidation of Prothrombinase Complex Assembly and Function

The prothrombinase complex, consisting of the enzyme FXa and the cofactor FVa assembled on a phospholipid membrane, is responsible for the explosive burst of thrombin generation required for effective hemostasis. nih.gov The complex is approximately 300,000 times more efficient at activating prothrombin than FXa alone. nih.gov Pefachrome FXa is a critical reagent in studies aimed at understanding this complex's assembly and function.

The assembly of the prothrombinase complex is a stepwise process involving specific protein-protein and protein-lipid interactions. Pefachrome FXa is used to assess the functional consequences of these interactions. By measuring the enzymatic activity of FXa, researchers can determine how its association with FVa and phospholipid vesicles of varying composition affects its catalytic efficiency. Docking simulations and structural models of the FXa-FVa complex are validated against experimental data, including kinetic parameters derived from chromogenic assays using substrates like Pefachrome FXa. These studies help to map the specific domains on FXa and FVa that are crucial for complex formation and optimal enzymatic activity.

Prothrombin activation proceeds via two potential cleavage sites, Arg-271 and Arg-320. The pathway taken depends on the presence of the cofactor FVa. In the absence of FVa, FXa preferentially cleaves at Arg-271. In the fully assembled prothrombinase complex, the initial cleavage occurs at Arg-320. Pefachrome FXa is used in the preparatory and quality control stages of these experiments to ensure that a known, standardized amount of active FXa is used in the prothrombinase complex. This control is vital for accurately interpreting the kinetics of prothrombin cleavage and for elucidating how the prothrombinase complex directs the activation pathway to generate thrombin efficiently while avoiding anticoagulant intermediates. nih.gov

Studies on Feedback Loops and Regulatory Mechanisms within the Coagulation Cascade

The coagulation cascade is tightly regulated by a series of feedback loops and inhibitory mechanisms. Factor Xa is not just a forward-acting enzyme but also a key player in these regulatory networks. It participates in positive feedback by activating Factor V and Factor VIII, amplifying its own production and the subsequent thrombin burst.

Pefachrome FXa is employed to study these complex interactions. For example, research into the anticoagulant system involving Activated Protein C (APC) uses Pefachrome FXa to dissect the protective effect FXa has on its cofactor, FVa. FXa, by binding to FVa, shields it from inactivation by APC. Conversely, Protein S, a cofactor for APC, can counteract this protective effect. By measuring FXa activity with Pefachrome FXa under various conditions with these different factors present, researchers can quantify the rates of these opposing reactions and build a comprehensive model of coagulation regulation. These studies are essential for understanding thrombotic disorders and developing targeted anticoagulant therapies. nih.gov

Role of Activated Protein C in Factor Xa Generation Inhibition

Activated Protein C (APC) is a natural anticoagulant that plays a crucial role in regulating the coagulation cascade by proteolytically inactivating Factors Va and VIIIa. Pefachrome FXa is instrumental in studies designed to quantify the inhibitory effect of APC on the generation of Factor Xa.

Research utilizing thrombin generation assays in platelet-rich environments has employed Pefachrome FXa to measure the rate of FXa formation. In one such study, the introduction of Activated Protein C resulted in a significant reduction in Factor Xa generation by approximately 23.3%. This demonstrates the utility of Pefachrome FXa in quantifying the efficacy of anticoagulant pathways. The substrate allows for a direct assessment of how APC modulates the prothrombinase complex activity, thereby providing detailed insights into the regulation of coagulation.

Table 1: Effect of Activated Protein C (APC) on Factor Xa Activity


ConditionFXa Activity (nmol/min)Percentage Inhibition
Control (Baseline)44.1 ± 2.5N/A
With Activated Protein C34.0 ± 1.8~23.3%

Data derived from studies on FXa generation in a platelet-rich environment.

Influence of Protein S on Extrinsic Factor Xase Activity

Protein S is a crucial cofactor for Activated Protein C in the inactivation of Factors Va and VIIIa. However, its role in coagulation is complex, and it also appears to influence the activity of the extrinsic factor Xase complex (composed of Tissue Factor and Factor VIIa). Pefachrome FXa is used in research to dissect the nuanced effects of Protein S on the generation of Factor Xa.

Factor V(a) Cofactor Activity in Factor XI Activation

Recent research has uncovered a novel role for Factor V and its activated form, Factor Va (FVa), as a cofactor in the activation of Factor XI (FXI) by thrombin. nih.gov While Pefachrome FXa does not directly measure the activity of Factor XIa, it serves as an essential downstream measurement tool to assess the ultimate impact of this interaction on the coagulation cascade.

Research into Genetic and Pathological Modulations of Factor Xa Activity

Pefachrome FXa is a critical reagent for investigating how genetic variations and pathological conditions can alter the activity of Factor Xa, providing insights into the molecular basis of thrombotic and bleeding disorders. d-nb.info

Impact of Coagulation Factor Mutations on FXa Generation

Genetic mutations in coagulation factors can significantly alter their function and, consequently, the rate of Factor Xa generation. Pefachrome FXa is used to precisely quantify these changes in activity.

For instance, research on mutations designed to enhance the stability of Factor VIII (FVIII) has demonstrated their effect on its cofactor activity for Factor IXa. By using Pefachrome FXa, it was shown that these stabilized FVIII variants led to enhanced thrombin generation and subsequently higher levels of FXa. This type of research is crucial for understanding the structure-function relationships of coagulation factors and for the development of novel therapeutics for hemophilia.

Table 2: Impact of a Stabilizing FVIII Mutation on FXa Generation


Factor VIII TypeRelative FXa Activity (nmol/min)Notes
Control (Wild-Type FVIII)44.1 ± 2.5Baseline activity.
FVIII Variant (Enhanced Stability)50.0 ± 3.0Increased stability leads to enhanced cofactor activity and higher FXa generation.

Data conceptualized from studies on FVIII variants.

Contribution of Apoptotic Cells to Procoagulant Activity via FXII Activation

Apoptotic cells are known to exhibit procoagulant properties, primarily through the externalization of phosphatidylserine (B164497) (PS) on their surface. researchwithrutgers.comnih.gov Research has identified a novel mechanism for this activity involving the contact activation system, specifically the binding and activation of Factor XII (FXII). researchwithrutgers.comnih.gov

In these studies, chromogenic substrate assays are fundamental. It has been demonstrated that FXII binds to the PS on apoptotic cells and becomes activated. researchwithrutgers.comnih.gov This activated FXII then initiates the intrinsic coagulation pathway, leading to the formation of the intrinsic tenase complex and the subsequent generation of FXa. The use of Pefachrome FXa allows researchers to confirm that this FXII-dependent pathway on apoptotic cells is a significant contributor to procoagulant activity. Studies have shown that inhibiting FXIIa with corn trypsin inhibitor can reduce the FXa activation mediated by apoptotic cells to basal levels, a finding quantified using an FXa-specific chromogenic substrate. nih.gov

Exploration of Factor Xa Roles in Non-Coagulation Biological Pathways

Factor Xa is increasingly recognized for its roles beyond hemostasis, participating in cellular signaling and inflammatory processes, often through the activation of Protease-Activated Receptors (PARs). d-nb.info Pefachrome FXa is essential in this research for confirming the enzymatic activity of FXa that drives these non-coagulant effects.

Studies have shown that FXa can induce the production of cytokines and the expression of adhesion molecules in endothelial cells, contributing to inflammatory responses. The precise measurement of FXa activity using Pefachrome FXa is critical in these experiments to correlate the level of enzymatic activity with the magnitude of the cellular response. Furthermore, research into cancer biology and immunology has revealed that FXa signaling through PAR-2 can influence the tumor microenvironment. d-nb.infonih.gov In studies investigating the effects of FXa inhibitors on these pathways, Pefachrome FXa serves to validate the activity of FXa and the efficacy of its inhibition. Similarly, in cardiac fibroblasts, FXa has been shown to induce proinflammatory responses, and Pefachrome FXa would be the standard tool to quantify the FXa activity triggering these effects. mdpi.com

FXa-Mediated Proteolysis in Viral Entry Mechanisms (e.g., SARS-CoV-2 Spike Protein)

The coagulation protease, Factor Xa (FXa), has been identified as a significant host protease capable of cleaving the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) spike (S) protein. researchgate.netresearchgate.netelifesciences.orgnih.govoutbreak.infonih.govelifesciences.orgbiorxiv.org This proteolytic action is a critical step in viral entry into host cells. nih.gov The S protein requires cleavage at two sites, the S1/S2 boundary and the S2' site, to facilitate membrane fusion. biorxiv.orgnih.govyoutube.com While host proteases like transmembrane protease serine 2 (TMPRSS2) and furin are known to activate the S protein, research has revealed that FXa also plays a crucial role, with complex and sometimes conflicting outcomes on viral infectivity. researchgate.netelifesciences.orgnih.govelifesciences.org Pefachrome FXa, a highly sensitive chromogenic substrate for FXa, serves as an essential research tool in these studies to determine the enzymatic activity of FXa. pentapharm.comnih.gov

Research has presented divergent findings on the ultimate effect of FXa-mediated S protein cleavage. Some studies suggest that this cleavage enhances viral entry and infection. researchgate.netelifesciences.orgnih.govelifesciences.orgbiorxiv.org These studies have demonstrated that FXa can directly cleave the SARS-CoV-2 spike protein, which can increase viral entry into target cells. researchgate.netnih.govelifesciences.org In experiments using human lung organoids, the addition of purified FXa resulted in increased SARS-CoV-2 infection. researchgate.netelifesciences.org This suggests a potential positive feedback loop where infection-induced hypercoagulation could exacerbate the infectivity of the virus. researchgate.netelifesciences.org

Conversely, other research indicates that FXa-mediated cleavage of the S protein can actually block viral entry and infection. researchgate.netoutbreak.infonih.govnih.gov This antiviral activity is proposed to occur through a distinct cleavage pattern that prevents the S protein from binding to the angiotensin-converting enzyme 2 (ACE2) receptor. researchgate.netnih.gov This inhibitory effect was observed to be more pronounced with the ancestral strain of SARS-CoV-2 and less effective against variants containing the D614G mutation. researchgate.netnih.govnih.gov

The efficiency of S protein cleavage by FXa has been a subject of detailed biochemical analysis. In studies utilizing fluorescence resonance energy transfer (FRET)-based enzymatic assays, the kinetics of FXa cleavage of S protein-derived peptide substrates were compared to those of other relevant proteases. elifesciences.orgbiorxiv.org These studies have shown that FXa can cleave the S1/S2 site more rapidly than TMPRSS2. elifesciences.org

The following interactive data table summarizes the kinetic parameters of different proteases acting on SARS-CoV-2 spike protein cleavage sites, as determined in a key study.

This table presents a qualitative summary of findings from a study by Kastenhuber et al. (2022), which compared the proteolytic activity of Factor Xa, Thrombin, and TMPRSS2 on SARS-CoV-2 spike protein peptide substrates. elifesciences.org

The complex interplay between coagulation proteases and SARS-CoV-2 has significant implications for understanding the pathology of COVID-19, particularly the thrombotic complications observed in many patients. frontiersin.org The ability of FXa to modulate viral entry, whether by enhancement or inhibition, highlights the intricate relationship between the coagulation system and host-pathogen interactions. researchgate.netresearchgate.netelifesciences.org The use of specific and sensitive substrates like Pefachrome FXa is critical in research applications to accurately quantify the enzymatic activity of FXa and elucidate its precise role in the proteolytic processing of viral proteins. pentapharm.com

Pefachrome Fxa in the Characterization of Enzyme Inhibitors

Assessment of Direct Factor Xa Inhibitors (DXaIs)

Direct Factor Xa inhibitors (DXaIs), a modern class of oral anticoagulants, achieve their therapeutic effect by directly binding to and inhibiting FXa. frontiersin.orguspharmacist.com Pefachrome FXa-based assays are fundamental in the preclinical and clinical development of these drugs, allowing for precise assessment of their inhibitory effects. nih.gov

A primary application of Pefachrome FXa is in determining the potency of direct Factor Xa inhibitors, commonly expressed as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (K_i). These values are crucial for comparing the efficacy of different anticoagulant compounds. nih.gov In a typical assay, a fixed concentration of FXa is incubated with varying concentrations of an inhibitor. The residual FXa activity is then measured by adding Pefachrome FXa and monitoring the rate of pNA release. researchgate.net By plotting the enzyme activity against the inhibitor concentration, a dose-response curve is generated from which the IC₅₀ value can be calculated. researchgate.net

For example, the potency of several well-known DXaIs has been characterized using such assays. These studies provide a quantitative measure of how strongly each inhibitor binds to and blocks the active site of FXa.

InhibitorTargetReported K_i or IC₅₀ Value (nM)Comments
Rivaroxaban (B1684504) (BAY 59-7939)Factor XaK_i: 0.7A highly potent and selective, direct Factor Xa inhibitor. medchemexpress.com
Apixaban (B1684502)Factor XaK_i: 0.08 (human)A highly selective, reversible inhibitor of Factor Xa. medchemexpress.com
Edoxaban (DU-176b)Factor XaIC₅₀: ~2.5 (in vitro)An oral Factor Xa inhibitor developed for stroke prevention. medchemexpress.com
BetrixabanFactor XaIC₅₀: 1.5A highly potent, selective, and orally efficacious Factor Xa inhibitor. medchemexpress.com

Beyond determining potency, Pefachrome FXa is instrumental in elucidating the mechanism of inhibition. By varying the concentrations of both the substrate (Pefachrome FXa) and the inhibitor, researchers can determine whether an inhibitor acts via a competitive, non-competitive, or other mode of inhibition. For instance, competitive inhibitors bind to the active site of FXa, directly competing with the substrate. medchemexpress.com This is often observed with direct FXa inhibitors that are designed to mimic the natural substrates of FXa. frontiersin.org Assays using Pefachrome FXa can differentiate these mechanisms by analyzing changes in the Michaelis-Menten kinetics (K_m and V_max) of the enzyme in the presence of the inhibitor. Irreversible inhibitors, on the other hand, form a stable, often covalent, bond with the enzyme, and Pefachrome FXa assays can track the time-dependent loss of enzyme activity. nih.gov

Evaluation of Anticoagulant Efficacy in In Vitro Systems

Pefachrome FXa assays are widely used to assess the anticoagulant efficacy of various compounds in in-vitro systems, such as purified protein systems and plasma-based assays. nih.gov These tests provide crucial data on how these compounds interfere with the coagulation cascade.

Heparin and its low molecular weight analogues function as indirect FXa inhibitors by enhancing the activity of antithrombin (AT), a natural inhibitor of FXa. mdpi.com Pefachrome FXa-based anti-Xa assays are the gold standard for monitoring heparin therapy. nih.gov In these assays, a known amount of excess FXa is added to a plasma sample containing the heparinoid. The heparin in the plasma potentiates the inhibition of FXa by AT. The remaining FXa activity is then quantified using Pefachrome FXa. nih.govnih.gov This method allows for the precise measurement of the anticoagulant effect of heparin analogues like fondaparinux. nih.gov

Anticoagulant ClassExample CompoundMechanism of ActionRole of Pefachrome FXa Assay
Indirect FXa InhibitorFondaparinuxBinds to Antithrombin (AT), enhancing its inhibition of free FXa. nih.govMeasures residual FXa activity to quantify the anticoagulant effect in plasma. nih.gov
Direct FXa InhibitorRivaroxabanReversibly binds to the active site of both free and prothrombinase-bound FXa. nih.govDirectly measures the inhibition of FXa activity to determine drug concentration and effect. nih.gov
Direct FXa InhibitorApixabanReversibly and selectively blocks the active site of FXa. nih.govProvides a strong correlation between anti-Xa activity and plasma drug concentration. nih.gov

The search for safer and more effective anticoagulants has led to the investigation of novel compounds, including peptides and lipids. mdpi.com Pefachrome FXa serves as a primary screening tool to identify and characterize the FXa-inhibitory activity of these new chemical entities. nih.govnih.gov By employing high-throughput screening methods, libraries of compounds can be rapidly assessed for their ability to inhibit FXa, with Pefachrome FXa providing a reliable and quantifiable readout of activity. Promising candidates identified through these screens can then be subjected to more detailed mechanistic and efficacy studies. mdpi.com

Distinguishing Active Site Inhibition from Exosite Interactions

Factor Xa possesses both a catalytic active site, where it cleaves its substrates, and exosites, which are secondary binding sites that modulate its interaction with other molecules like cofactors (e.g., Factor Va) and substrates. nih.govnih.gov Some inhibitors may exert their effect by binding to these exosites rather than the active site directly. Pefachrome FXa, being a small peptide substrate, interacts primarily with the active site of FXa. This characteristic allows researchers to design experiments to distinguish between active site-directed inhibition and exosite-mediated effects.

An inhibitor that directly blocks the active site will effectively prevent the cleavage of Pefachrome FXa. In contrast, an inhibitor that binds to an exosite might not directly block the cleavage of this small substrate but could still inhibit the activity of FXa towards its larger, natural substrate, prothrombin, within the prothrombinase complex. nih.gov By comparing the inhibitory activity of a compound in a purified system with Pefachrome FXa versus its activity in a more complex system that includes cofactors and larger substrates (e.g., a prothrombinase assay), researchers can infer the inhibitor's binding site. nih.gov If a compound is a potent inhibitor in the prothrombinase assay but shows weak inhibition in the Pefachrome FXa assay, it likely interacts with an exosite crucial for binding cofactors or macromolecular substrates. nih.gov

Comparative Analysis and Future Directions in Chromogenic Substrate Research

Comparative Performance with Other Chromogenic Substrates for Factor Xa (e.g., S-2765, S-2222)

In the landscape of Factor Xa (FXa) activity assessment, Pefachrome FXa stands among several well-established chromogenic substrates, most notably S-2765 and S-2222. A comparative analysis of their performance characteristics is crucial for selecting the appropriate reagent for specific research and quality control applications. Pefachrome FXa 8595 is noted to be an analogue to S-2765. loxo.deavant-medical.comnordicdiagnostica.comlabclinics.comenzymeresearch.co.uk

Pefachrome® FXa/LAL 5288 is a highly sensitive chromogenic peptide substrate for Factor Xa. loxo.depentapharm.com It has a molecular weight of 622.7 g/mol , a Kₘ of 0.106 mM, and a kcat of 140 s⁻¹. loxo.depentapharm.com Another variant, Pefachrome® FXa 8595, which corresponds to S-2765, exhibits a Kₘ of 0.1 mol/L and a kcat of 290 s⁻¹. avant-medical.com Substrate S-2222, with the peptide sequence Bz-Ile-Glu-Gly-Arg-pNA, has a Kₘ for bovine Factor Xa of 0.3 mmol/L and a kcat of 100 s⁻¹. diapharma.com

These substrates are utilized in various assays to determine FXa activity. For instance, both S-2222 and another chromogenic substrate, STA-Liquid Anti-Xa, have been shown to accurately measure the anti-Xa activity of fondaparinux. The chromogenic substrate S-2765 is composed of the peptide sequence Z-D-Arg-Gly-Arg-pNA·2HCl and is used for the determination of Factor X activity. enzymeresearch.co.ukchromogenicsubstrates.com S-2222 is also a recognized substrate for FXa and is sensitive to trypsin as well. asnailtech.comquadratech.co.uk

Comparative Kinetic Data of Factor Xa Chromogenic Substrates
SubstratePeptide SequenceKₘ (mM)kcat (s⁻¹)Selectivity (kcat/Kₘ) (s⁻¹mM⁻¹)
Pefachrome® FXa/LAL 5288CH₃OCO-D-CHA-Gly-Arg-pNA∙AcOH0.1061401320.8
Pefachrome® FXa 8595 (S-2765)Z-D-Arg-Gly-Arg-pNA · 2HCl1002902.9
S-2222Bz-Ile-Glu-Gly-Arg-pNA0.3100333.3

Comparison with Fluorogenic Substrates in Research Paradigms

The choice between chromogenic and fluorogenic substrates represents a critical decision point in designing research assays for proteases like Factor Xa. Both detection methods offer distinct advantages and are suited to different experimental contexts. tudublin.ietudublin.ie

Advantages and Disadvantages in Sensitivity and Detection Modalities

Sensitivity: Fluorogenic assays are generally considered more sensitive than their chromogenic counterparts. tudublin.ie This heightened sensitivity allows for the detection of lower enzyme concentrations and can provide a broader dynamic range for measurements. tudublin.ie Studies comparing fluorogenic and chromogenic anti-FXa assays for monitoring heparin therapy have indicated that the fluorogenic assay is the most sensitive with the widest dynamic range. tudublin.ie However, chromogenic techniques can also achieve high sensitivity, particularly when coupled with signal amplification methods. biossusa.com

Detection Modalities: Chromogenic assays result in a colored product that can be quantified using a standard spectrophotometer or microplate reader, and in some cases, even visually. mdpi.com This simplicity makes them highly accessible. nih.gov Fluorogenic assays require a fluorometer or a fluorescence plate reader capable of exciting the fluorophore at a specific wavelength and measuring the emitted light at another. stjohnslabs.com While this requires more sophisticated instrumentation, it also opens up possibilities for multiplexing, where multiple fluorescent markers with different excitation and emission spectra can be used simultaneously to analyze several targets in the same sample. biossusa.comstjohnslabs.com

Other Considerations: Chromogenic labels are generally more durable and less prone to photobleaching than fluorescent labels. stjohnslabs.com Fluorogenic substrates may also be more susceptible to interference from sample turbidity or opacity, although they are less influenced by these factors than some other methods. tudublin.ie

Advantages and Disadvantages of Chromogenic vs. Fluorogenic Substrates
FeatureChromogenic SubstratesFluorogenic Substrates
Sensitivity Good, can be enhanced with amplification biossusa.comGenerally higher sensitivity and broader dynamic range tudublin.ie
Detection Equipment Standard spectrophotometer/plate reader mdpi.comFluorometer/fluorescence plate reader required stjohnslabs.com
Multiplexing Limited due to overlapping spectra of colored products biossusa.comWell-suited for multiplexing with different fluorophores stjohnslabs.com
Label Stability More durable, less prone to photobleaching stjohnslabs.comSusceptible to photobleaching over time stjohnslabs.com
Cost & Simplicity Generally more cost-effective and simpler to use nih.govCan be more expensive and require more complex protocols
Interference Can be affected by sample colorLess influenced by sample opacity or turbidity tudublin.ie

Advancements in Chromogenic Substrate Design for Enhanced Specificity and Novel Utility

Research in the field of chromogenic substrates is continually focused on improving their performance and expanding their applications. A key area of advancement is the rational design of the peptide sequence to enhance specificity for the target enzyme. diapharma.com By mimicking the natural cleavage site of the enzyme more closely, the selectivity of the substrate can be significantly improved, reducing off-target reactions with other proteases in a complex biological sample. haemochrom.de

Furthermore, chemical modifications to the substrate structure are being explored to increase sensitivity. For example, the creation of ester and amide derivatives of the glutamyl residue in a Factor Xa-sensitive substrate has been shown to increase its reaction rate with the enzyme.

Another avenue of innovation lies in the development of novel chromophores. The synthesis of new chromogenic moieties allows for the creation of substrates that produce a wider range of colors. rsc.org This is particularly valuable for the development of multiplex assays where multiple enzymes can be detected simultaneously on a single plate based on the distinct colors produced. The development of substrates that generate insoluble colored products is also advantageous for applications in solid media and for localizing enzyme activity.

Emerging Research Applications and Methodological Innovations

Chromogenic substrates are being integrated into novel assay formats and technologies, expanding their utility beyond traditional microplate assays. For instance, they are being incorporated into microfluidic paper-based analytical devices (µPADs), which offer a low-cost, portable, and user-friendly platform for diagnostics. mdpi.com In these devices, the enzymatic reaction produces a color change that can be visually interpreted or quantified using a smartphone camera, making them suitable for point-of-care testing. mdpi.com

Another innovative application involves the use of chromogenic substrates in conjunction with mass spectrometry. In one such method, the enzymatic reaction generates an insoluble product that can be detected by time-of-flight secondary ion mass spectrometry (ToF-SIMS), enabling highly sensitive and multiplexed detection of biomolecules. nih.gov

Integration with Computational Modeling and Systems Biology Approaches

The kinetic data generated from chromogenic substrate assays, such as the rates of Factor Xa activity measured with Pefachrome FXa, are becoming increasingly valuable for the field of systems biology. nih.gov Systems biology aims to understand the complex interactions within biological systems, such as the blood coagulation cascade, through computational modeling. nih.govashpublications.org

These complex models, which can consist of numerous ordinary differential equations representing the various reactions in the coagulation network, require accurate kinetic parameters for their construction and validation. researchgate.netresearchgate.net The data obtained from chromogenic substrate assays provide these essential experimental inputs, allowing researchers to build more accurate and predictive models of hemostasis and thrombosis. nih.govresearchgate.net These models can then be used to simulate the effects of different conditions, predict the impact of drugs, and identify key control points within the coagulation cascade, ultimately leading to a deeper understanding of both normal physiology and disease states. nih.govyoutube.com

Exploration of New Enzyme Targets beyond Classical Coagulation Pathways

While chromogenic substrates like Pefachrome FXa are staples in studying the classical coagulation cascade, ongoing research is expanding their application to enzyme targets outside of traditional hemostasis. The core technology, a synthetic peptide sequence linked to a chromophore like p-nitroaniline (pNA), is adaptable for measuring the activity of various proteases that cleave specific amino acid sequences. haemochrom.de This adaptability has opened new avenues in diagnostics and basic research.

The exploration extends to several related but distinct physiological systems. For instance, chromogenic peptide substrates are utilized to measure the activity of serine proteases involved in the fibrinolysis, the kallikrein-kinin system, and the complement system. pentapharm.com The principle remains the same: if a protease from one of these systems specifically recognizes and cleaves the peptide sequence of the substrate, the release of the chromophore can be measured photometrically to quantify enzymatic activity. haemochrom.de

Research has focused on developing substrates with high specificity for enzymes beyond the common coagulation factors. Efforts have led to the synthesis of substrates for proteases such as activated protein C (APC), a key enzyme in the anticoagulant pathway with roles that are still being explored. ashpublications.org Furthermore, the utility of chromogenic assays is being investigated for enzymes involved in inflammatory and immune responses, such as human neutrophil elastase and proteinase 3. researchgate.net

Factor Xa (FXa) itself has functions that extend beyond its central role in converting prothrombin to thrombin. nih.gov Emerging evidence points to the involvement of FXa in cellular signaling processes that regulate immunity, often through the activation of Protease-Activated Receptors (PARs). nih.gov Consequently, chromogenic substrates that measure FXa activity, such as Pefachrome FXa, may become valuable tools for investigating these non-hemostatic, cell-signaling pathways. The development of substrates for novel targets, including bacterial enzymes like β-glucosidase, further illustrates the broad potential of this technology. nih.gov This expansion into new enzyme systems promises to enhance the diagnostic and research utility of chromogenic substrate technology. numberanalytics.com

Development of Reference Materials for Research Standardization

The reliability and comparability of results from chromogenic assays hinge on robust standardization, a process heavily reliant on the availability of high-quality reference materials (RMs). nih.gov RMs are essential for assay development and validation, routine quality control, and proficiency testing to ensure that results are consistent across different laboratories, instruments, and reagent batches. nih.gov

A reference measurement system provides a framework for achieving this standardization. It is built upon three pillars: reference measurement procedures, certified reference materials, and a network of competent reference laboratories. nih.gov For enzyme assays, where results are highly dependent on measurement conditions like substrate concentration, pH, and temperature, a well-defined reference procedure is paramount. nih.govchromogenicsubstrates.com

The development of RMs for protease assays presents unique challenges. The ideal RM should mimic a patient sample and be stable and homogenous. nih.gov For many enzyme assays, this involves creating stabilized preparations of purified enzymes or plasma pools with known analyte concentrations or activities. Some commercial assay kits provide a general protease standard, such as chemically stabilized trypsin, which is resistant to autolysis. gbiosciences.com

In many specialized areas of testing, formal international reference standards may not be available. bebpa.org To address this, laboratories often implement a two-tiered system for their reference materials. bebpa.org This consists of:

Primary Reference Material: Often a well-characterized batch, sometimes referred to as a "gold standard," used to qualify other materials. bebpa.org

Secondary (or Working) Reference Material: A batch from a standard manufacturing stream that is qualified against the primary reference and used for daily quality control and assay calibration. bebpa.org

The creation and dissemination of RMs are often a collaborative effort involving academic laboratories, diagnostic companies, and public health organizations. nih.govwho.int Programs like the Genetic Testing Reference Materials Coordination Program (Get-RM) exemplify this collaborative approach, which is crucial for developing the wide variety of RMs needed to ensure the accuracy and reliability of diagnostic and research assays. nih.gov

Q & A

Q. How should researchers design a two-stage chromogenic assay using Pefachrome FXa to measure Factor VIII (FVIII) activity in plasma samples?

Methodological Answer: In a two-stage assay, FVIII is first activated by thrombin in the presence of phospholipids, calcium, and FIXa. The generated FVIIIa acts as a cofactor for FIXa to activate FX to FXa. In the second stage, FXa cleaves Pefachrome FXa (CH3OCO-D-CHA-Gly-Arg-pNA), releasing p-nitroaniline (pNA), which is quantified spectrophotometrically at 405 nm .

  • Key Parameters :
    • Stage 1 : Incubate test plasma with thrombin (20 nM), FIXa (40 nM), FX (300 nM), and phospholipid vesicles (20 µM) for 1–2 minutes at 23–37°C.
    • Stage 2 : Quench reactions with EDTA (50 mM) to inhibit FXa, then add Pefachrome FXa (0.46 mM final concentration). Measure absorbance over 15–30 minutes .
  • Controls : Include a standard curve using known FVIII concentrations to correlate FXa activity with FVIII levels .

Q. What experimental factors influence the hydrolysis rate of Pefachrome FXa in FXa quantification assays?

Methodological Answer: Hydrolysis kinetics depend on:

  • Substrate Concentration : Optimize near the Michaelis constant (Km). For human FXa, Km for Pefachrome FXa is ~70 µM; deviations reduce sensitivity .
  • pH and Temperature : Standardize assays at pH 7.2–7.4 and 23–37°C to maintain enzyme stability .
  • Interfering Substances : Lipoproteins or hemolyzed samples may alter FXa activity. Pre-treat samples with centrifugation (21,000 × g, 15 minutes) to remove microparticles .
  • Inhibitors : Include thrombin inhibitors (hirudin) or EDTA to prevent off-target protease activity .

Advanced Research Questions

Q. How can researchers resolve discrepancies between chromogenic FVIII activity assays (using Pefachrome FXa) and one-stage clotting assays?

Methodological Answer: Discrepancies often arise from:

  • Non-physiological Assay Conditions : Chromogenic assays use synthetic phospholipids and excess cofactors, while clotting assays rely on endogenous components . Validate with parallel testing of reference plasmas.
  • Inhibitors : Lupus anticoagulants or heparin may selectively interfere with clotting assays. Confirm specificity using anti-FVIII antibodies or spiked recovery experiments .
  • FVIII Variants : Certain mutations (e.g., C2 domain substitutions) impair FVIIIa stability in chromogenic assays. Use recombinant variants to assess domain-specific contributions .

Q. What strategies optimize Pefachrome FXa for measuring FXa activity in non-human species (e.g., rat or dog models)?

Methodological Answer:

  • Species-Specific Km Determination : Pre-test FXa from target species with Pefachrome FXa. For example, rat FXa has a Km of 240 µM, requiring higher substrate concentrations than human FXa (Km = 36–70 µM) .
  • Cross-Reactivity Validation : Confirm FXa specificity using species-matched inhibitors (e.g., rivaroxaban for human FXa) and compare hydrolysis rates against species-specific substrates (e.g., S-2765) .

Q. How can researchers validate Pefachrome FXa specificity in complex biological matrices (e.g., cell lysates or lipemic plasma)?

Methodological Answer:

  • Inhibitor Spiking : Add FXa-specific inhibitors (e.g., apixaban) to confirm signal reduction. Residual activity >10% suggests interference from other proteases (e.g., thrombin) .
  • Matrix Dilution : Test serial dilutions to identify linearity thresholds. Non-linear dose responses indicate matrix effects .
  • Alternative Substrates : Compare results with fluorogenic substrates (e.g., Z-Gly-Gly-Arg-AMC) to rule out chromogenic interference .

Q. What advanced methodologies integrate Pefachrome FXa with fluorogenic substrates for simultaneous FXa activity profiling?

Methodological Answer:

  • Dual-Substrate Assays : Combine Pefachrome FXa (405 nm absorbance) with a fluorogenic substrate (e.g., Z-Gly-Gly-Arg-AMC, excitation/emission = 380/460 nm). Use parallel reactions or spectral unmixing to differentiate signals .
  • Kinetic Multiplexing : Monitor real-time hydrolysis of both substrates in a single well using a multi-mode plate reader. Normalize data to internal controls (e.g., recombinant FXa) to account for matrix quenching .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.